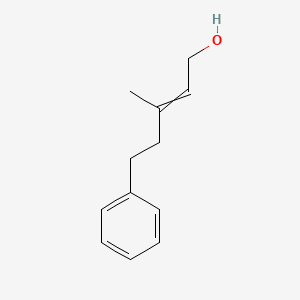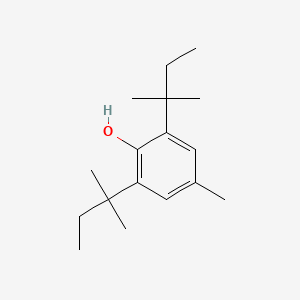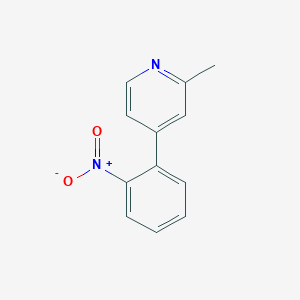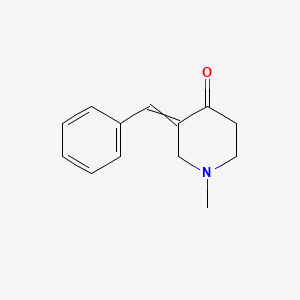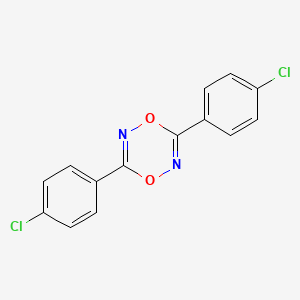
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved include disruption of cellular processes and interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrole[3,4-C]pyrrole-1,4-dione
- 3,6-Bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54697-04-0 |
|---|---|
Fórmula molecular |
C14H8Cl2N2O2 |
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
3,6-bis(4-chlorophenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-5-1-9(2-6-11)13-17-20-14(18-19-13)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
BARHNBYKTITJEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


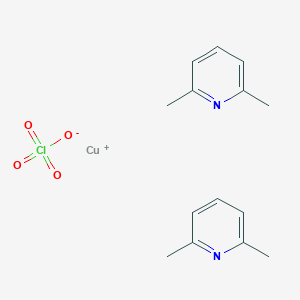
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
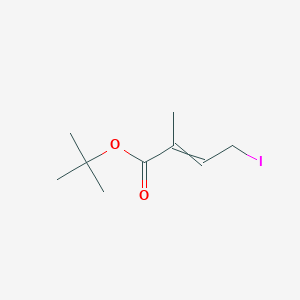
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
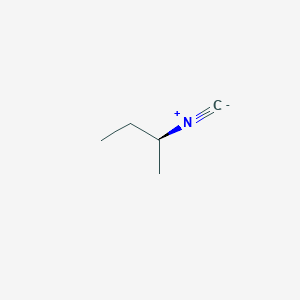

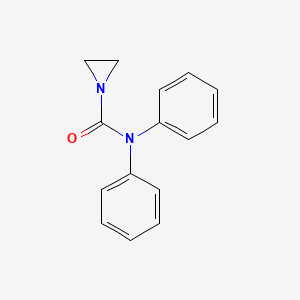
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
